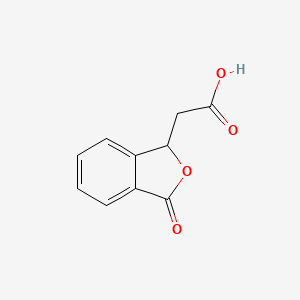
Acide uridylique 3’
Vue d'ensemble
Description
3’-Uridylic acid, also known as uridine 3’-phosphoric acid or uridine 3’-monophosphate, belongs to the class of organic compounds known as ribonucleoside 3’-phosphates . It is an ester of phosphoric acid with the nucleoside uridine . UMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase uracil .
Synthesis Analysis
The synthesis of 3’-Uridylic acid involves taking cytidine (or uridine) and adenosine as main raw materials, transforming by biological cell homogeneous liquid, and then carrying out microfiltration, precipitation, chromatography, and crystallization to obtain the uridine nucleotide .
Molecular Structure Analysis
The molecular formula of 3’-Uridylic acid is C9H13N2O9P . It consists of the phosphate group, the pentose sugar ribose, and the nucleobase uracil .
Chemical Reactions Analysis
3’-Uridylic acid, being a part of the pyrimidine nucleotide biosynthesis, is involved in various chemical reactions. These reactions are often associated with cellular proliferation and are crucial for the functioning of biological systems .
Physical And Chemical Properties Analysis
The physical properties of 3’-Uridylic acid include its density, color, hardness, melting and boiling points, and electrical conductivity . Its chemical properties are associated with its ability to undergo specific chemical changes .
Applications De Recherche Scientifique
Recherche en neurosciences
L'acide uridylique 3’ joue un rôle important dans la recherche en neurosciences en raison de son implication dans la synthèse du ribothymidine-3’-phosphate, qui est crucial pour le fonctionnement du cerveau et les processus cognitifs . Des études l'ont utilisé comme source biodisponible d'uridine, qui est liée à l'amélioration de l'apprentissage et de la mémoire .
Études sur les maladies métaboliques
Dans les maladies métaboliques, l'acide uridylique 3’ est essentiel à la synthèse du glycogène par la formation d'uridine diphosphate glucose (UDPG). Ce processus est essentiel à la voie de biosynthèse de l'hexosamine, qui affecte la modification et la fonction des protéines, ce qui peut avoir un impact sur la gestion du diabète et de l'obésité .
Biologie moléculaire
L'acide uridylique 3’ est essentiel en biologie moléculaire pour la synthèse de l'ARN. Il agit comme un précurseur dans la formation des brins d'ARN pendant la transcription, ce qui est fondamental pour l'expression et la régulation des gènes .
Biologie cellulaire
En biologie cellulaire, l'acide uridylique 3’ contribue à la synthèse des nucléotides nécessaires au métabolisme cellulaire. Il est impliqué dans divers processus cellulaires, y compris la synthèse des macromolécules et la régulation des rythmes circadiens .
Immunologie
En recherche immunologique, les dérivés de l'acide uridylique 3’ sont étudiés pour leur impact sur l'inflammation et la réponse immunitaire. Les médiateurs lipidiques dérivés des acides gras oméga-3, qui comprennent des dérivés de l'acide uridylique 3’, sont étudiés pour leurs rôles dans la résolution de l'inflammation et la modulation des fonctions des leucocytes .
Recherche pharmaceutique
L'acide uridylique 3’ est étudié en recherche pharmaceutique pour ses applications thérapeutiques potentielles. Il est examiné pour son rôle dans les mécanismes d'action des médicaments et les interactions au sein du corps humain .
Génétique
En génétique, l'acide uridylique 3’ est crucial pour comprendre la synthèse et le catabolisme des acides nucléiques. Il aide à explorer les processus génétiques des organismes et la découverte de nouveaux nucléosides avec des applications potentielles dans la recherche génétique .
Biochimie
D'un point de vue biochimique, l'acide uridylique 3’ est utilisé comme monomère dans l'ARN et joue un rôle dans la biosynthèse des nucléotides. Sa présence dans de nombreux aliments, principalement sous forme d'ARN, en fait un sujet d'intérêt dans les études de biochimie nutritionnelle .
Safety and Hazards
Mécanisme D'action
3’-Uridylic acid: primarily targets several enzymes and proteins involved in nucleotide metabolism and RNA synthesis. These include:
- This enzyme phosphorylates uridine to form uridine monophosphate (UMP) , which is a precursor for RNA synthesis in cells. Involved in galactose metabolism. Participates in DNA synthesis by converting dUMP to dTMP. Associated with glycosylation processes. Involved in RNA splicing. Catalyzes the conversion of uracil to UMP. Participates in glycosylation reactions. Part of the innate immune response. Involved in pyrimidine biosynthesis. Participates in RNA metabolism. Responsible for RNA modification.
Action Environment:
- Stability and efficacy of 3’-Uridylic acid may be influenced by pH, temperature, and other cellular conditions.
Analyse Biochimique
Biochemical Properties
3’-Uridylic acid is critical to glycogen synthesis through the formation of uridine diphosphate glucose. This promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Cellular Effects
3’-Uridylic acid has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders .
Molecular Mechanism
3’-Uridylic acid is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow without the enzyme, but adequately catalyzed, the reaction takes place once per second .
Dosage Effects in Animal Models
It is known that uridine supplementation in high-fat-fed mice promotes insulin secretion and improves glucose tolerance .
Metabolic Pathways
3’-Uridylic acid is involved in the hexosamine biosynthetic pathway, where it promotes the production of UDP-GlcNAc . This pathway supplies UDP-GlcNAc for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues .
Transport and Distribution
Plasma uridine, which includes 3’-Uridylic acid, enters cells through a nucleoside transporter . This allows for the distribution of uridine within cells and tissues.
Subcellular Localization
It is known that uridine plays a role in various biological processes, which suggests that it may be localized to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGRQMPFHUHIGU-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018973 | |
| Record name | 3'-Uridylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84-53-7, 35170-03-7 | |
| Record name | 3′-Uridylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Uridylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Uridinemonophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'-Uridylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 3'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-Uridylic acid, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-URIDINEMONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI74VYB8VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine 3'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of uridine 3'-phosphate?
A1: Uridine 3'-phosphate has a molecular formula of C9H13N2O9P and a molecular weight of 324.18 g/mol.
Q2: Are there any spectroscopic data available for uridine 3'-phosphate?
A2: Yes, various spectroscopic techniques have been employed to characterize uridine 3'-phosphate. For instance, 31P and 1H NMR have been utilized to follow the reaction of uridine 3'-phosphate with benzoylimidazole. [] Additionally, UV spectrophotometry has been used to identify uridine 2':3'-cyclic phosphate, a product formed during the reaction of uridine 3'-phosphate with diethyl pyrocarbonate. []
Q3: How stable is uridine 3'-phosphate under different pH conditions?
A3: While di-uridine 3′-phosphate demonstrates stability in acidic solutions, it exhibits high sensitivity to alkaline hydrolysis. []
Q4: Is uridine 3'-phosphate susceptible to degradation under specific conditions?
A4: Research indicates that uridine 3'-phosphate can be degraded by gamma radiation in deaerated aqueous solutions, leading to the formation of free radicals and subsequent degradation products. []
Q5: How does uridine 3'-phosphate interact with Ribonuclease A (RNase A)?
A5: Uridine 3'-phosphate acts as an inhibitor of RNase A. Structural studies reveal that it binds to the enzyme with its uracil base and phosphoryl group occupying specific positions within the active site. []
Q6: Can the structure of uridine 3'-phosphate be modified to enhance its affinity for RNase A?
A6: Yes, incorporating non-natural furanose rings, such as those found in 2′-fluoro-2′-deoxyuridine 3′-phosphate (dUFMP) and arabinouridine 3′-phosphate (araUMP), can increase the binding affinity to RNase A by three- to sevenfold compared to uridine 3′-phosphate. []
Q7: What is the role of uridine 3'-phosphate in reactions involving diethyl pyrocarbonate?
A7: Diethyl pyrocarbonate reacts with uridine 3'-phosphate, resulting in the formation of uridine 2':3'-cyclic phosphate. This reaction has been employed to investigate the average chain length of yeast RNA treated with diethyl pyrocarbonate. []
Q8: How do structural modifications to the sugar moiety of uridine 3'-phosphate influence its reactivity?
A8: Replacing the ribose moiety with a 2′-fluoro-2′-deoxyribose or arabinose ring, as in dUFMP and araUMP, leads to increased affinity for RNase A, likely due to differences in phosphoryl group pKa and preferred sugar pucker. []
Q9: What is the significance of the alkyl group in uridine 3′-alkyl phosphates?
A9: The alkyl group in uridine 3′-alkyl phosphates significantly impacts their susceptibility to hydrolysis and intramolecular transesterification. For instance, the hydroxide-ion-catalyzed reaction forming uridine 2′,3′-cyclic monophosphate is highly sensitive to the leaving group's polarity, demonstrated by the β1g value of −1.28 ± 0.05. []
Q10: How can uridine 3'-phosphate and its derivatives be analyzed?
A10: Several analytical techniques are available for the characterization and quantification of uridine 3'-phosphate and related compounds. These include:
- High-performance liquid chromatography (HPLC): This technique, particularly when coupled with ion-pairing reagents, allows for the separation and quantification of uridine 3'-phosphate and other monoribonucleotides. []
- Reversed-phase anion-exchange chromatography: This method enables the separation and quantitative analysis of common ribonucleosides and their 3'-ribonucleotides, including uridine 3'-phosphate. []
- Paper chromatography and electrophoresis: These classic techniques are valuable for separating and identifying uridine 3'-phosphate and its reaction products, such as uridine 2':3'-cyclic phosphate. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



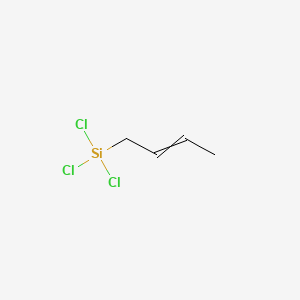

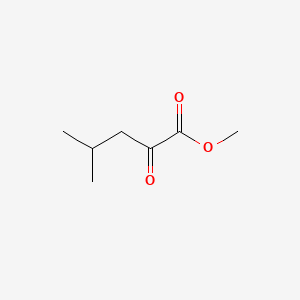

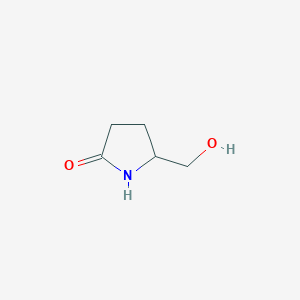
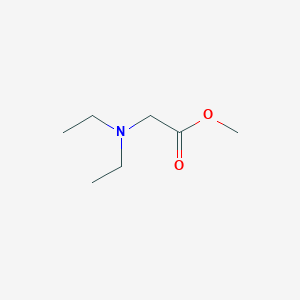

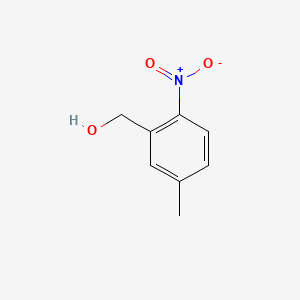
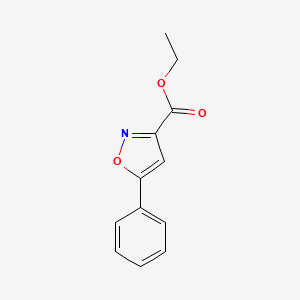



![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)
